molecular formula C6H6IN B110743 3-Iodo-4-methylpyridine CAS No. 38749-96-1

3-Iodo-4-methylpyridine

Cat. No. B110743
CAS RN: 38749-96-1
M. Wt: 219.02 g/mol
InChI Key: SMXBHXFTAWZFAU-UHFFFAOYSA-N
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Description

3-Iodo-4-methylpyridine is a halogenated pyridine derivative, which is a class of compounds known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 3-Iodo-4-methylpyridine, they offer insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of 3-Iodo-4-methylpyridine.

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenation reactions, as seen in the synthesis of iodinated bipyridines, where a Finkelstein reaction is used to introduce iodine atoms onto the heteroaromatic scaffold . Similarly, 3-Iodo-4-methylpyridine could be synthesized through halogenation of a suitable precursor. The synthesis of related compounds, such as 3-iodo-4H-pyran-4-ones, demonstrates the use of iodine monochloride in the halogenation process .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. X-ray diffraction studies provide detailed information about the crystal structure of these compounds, as seen in the case of 4-methylpyridine and various nitroderivatives of 2-amino-4-methylpyridine . These studies reveal the arrangement of atoms and the presence of hydrogen bonds, which are important for understanding the reactivity of 3-Iodo-4-methylpyridine.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, 3-methylpyridine can react with styrene or butadiene in a prototropic reaction , and methyl 5-iodopyridine-2-carboximidate can react with amino groups in proteins . These reactions highlight the reactivity of the pyridine ring and the potential for 3-Iodo-4-methylpyridine to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the nucleophilicity of the base, as seen in the synthesis of a weak nucleophilic base . The iodine atom in 3-Iodo-4-methylpyridine is likely to have a significant impact on its physical properties, such as melting point and solubility, as well as its chemical reactivity, particularly in electrophilic substitution reactions.

Scientific Research Applications

Analytical Chemistry

  • Electrophoretic Separation Optimization: Studies have shown that 3-Iodo-4-methylpyridine, along with other substituted methylpyridines, can be effectively separated using free solution capillary electrophoresis. The separation process is enhanced by a cationic surfactant, which suppresses electroosmotic flow (Wren, 1991).

Synthetic Chemistry

  • Catalytic Aminocarbonylation: This compound has been used in the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and other biologically important compounds (Takács et al., 2007).
  • Synthesis of Pyran Derivatives: The reactivity of 3-Iodo-4-methylpyridine allows for its conversion into various pyran derivatives, which are confirmed by spectral characteristics (Marei et al., 1986).

Materials Science

  • Chemical Vapor Deposition: Compounds like 3-Iodo-4-methylpyridine have been used as precursors in aerosol-assisted chemical vapor deposition for the creation of CdS films, which are of interest in semiconductor technology (Buckingham et al., 2017).

Safety And Hazards

3-Iodo-4-methylpyridine is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXBHXFTAWZFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560126
Record name 3-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylpyridine

CAS RN

38749-96-1
Record name 3-Iodo-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38749-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y An, Y Li, XY Zhang, Z Zhang, XY Gou, YN Ding… - Organic …, 2021 - ACS Publications
… It is worth noting that the heteroaromatic substrate 3-iodo-4-methylpyridine reacted smoothly, and the expected products (4k) was obtained in 85% yield. Subsequently, we expanded …
Number of citations: 6 pubs.acs.org
DCM Chan, A Rosowsky - The Journal of Organic Chemistry, 2005 - ACS Publications
… 17 (Δ = −0.35 ppm) than in the bromide 18 (Δ = −0.17 ppm) relative to 16 was qualitatively consistent with the chemical shifts of the corresponding singlet in 3-iodo-4-methylpyridine (δ …
Number of citations: 13 pubs.acs.org
F Rasheed - 2019 - yorkspace.library.yorku.ca
… first step, 3-iodo-4-methylpyridine (20.1) was synthesized by diazotization and subsequent iodination of 3-amino-4-methylpyridine (Sandmeyer-type reaction). Crude 20.1 was subjected …
Number of citations: 1 yorkspace.library.yorku.ca
AJ Boyington - 2020 - search.proquest.com
… 3-iodo-4-methylpyridine: According to the previously outlined procedure,25 an oven dried 25 mL round bottom flask was charged with CuI (0.152 g, 0.80 mmol, 10 mol%), and NaI (2.40 …
Number of citations: 3 search.proquest.com
田中寛康 - 2019 - u-shizuoka-ken.repo.nii.ac.jp
略語表 acetyl acetylacetonate adamantyl aryl benzyl bipyridine butyl catalytic cyclooctadiene cyclohexyl 1, 4-diazabicyclo [2.2. 2] octane dibenzylideneacetone 1, 8-diazabicyclo [5.4. 0] …
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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